3-Methyl-5-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-sulfamoylbenzoic acid is an aromatic organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.23 g/mol . This compound features a benzene ring substituted with a methyl group at the third position and a sulfamoyl group at the fifth position, along with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-sulfamoylbenzoic acid typically involves the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group at the fifth position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Sulfonation: The amino group is sulfonated using chlorosulfonic acid to form the sulfamoyl group.
Hydrolysis: Finally, the intermediate product is hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Decarboxylation: Under extreme heat or specific catalysts, the carboxylic acid group might undergo decarboxylation, releasing carbon dioxide and forming a toluene derivative.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Decarboxylation: Requires high temperatures or catalysts like copper or manganese oxides.
Substitution: Involves nucleophiles such as amines or thiols.
Major Products
Esterification: Produces esters of this compound.
Decarboxylation: Forms toluene derivatives.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-5-sulfamoylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as a starting material or intermediate in the synthesis of various organic compounds.
Drug Discovery: Investigated for its potential as a reference standard or intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of metal-organic frameworks (MOFs) due to its functional groups that can coordinate with metal ions.
Biomedicine: Applied in bio-sensing, bio-imaging, and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Methyl-5-sulfamoylbenzoic acid is not well-documented. its functional groups suggest potential interactions with biological targets. The carboxylic acid group may participate in hydrogen bonding and ionic interactions, while the sulfamoyl group could engage in nucleophilic or electrophilic reactions. These interactions may influence the compound’s biological activity and its potential as a pharmaceutical agent.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzoic acid: Lacks the sulfamoyl group, making it less versatile in certain chemical reactions.
5-Sulfamoylbenzoic acid: Lacks the methyl group, which may affect its reactivity and applications.
4-Methyl-5-sulfamoylbenzoic acid: Similar structure but with the methyl group at a different position, potentially altering its chemical properties.
Uniqueness
3-Methyl-5-sulfamoylbenzoic acid is unique due to the presence of both a methyl group and a sulfamoyl group on the benzene ring.
Properties
IUPAC Name |
3-methyl-5-sulfamoylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGCBESREFKAEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.